Methyl 5-isopropoxypicolinate

Description

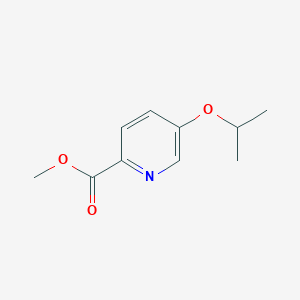

Methyl 5-isopropoxypicolinate is a methyl ester derivative of 5-isopropoxypicolinic acid. The compound features a picolinate backbone (a pyridine ring with a carboxylic acid ester group at the 2-position) substituted with an isopropoxy group (–OCH(CH₃)₂) at the 5-position. This structural motif is significant in medicinal and agrochemical research, where substituted picolinates are often intermediates in synthesizing bioactive molecules.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 5-propan-2-yloxypyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-8-4-5-9(11-6-8)10(12)13-3/h4-7H,1-3H3 |

InChI Key |

KPYPEDYOFOKHIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities

Methyl 5-isopropoxypicolinate shares a common picolinate ester framework with several analogs, differing primarily in the substituent at the 5-position. Key structural analogs include brominated, methylated, and aminated derivatives (Table 1).

Table 1: Structural Analogs of this compound

| Compound Name | Substituent at Position 5 | Similarity Score* |

|---|---|---|

| Methyl 5-bromo-3-methylpicolinate | Br, CH₃ | 0.91 |

| Methyl 6-amino-5-bromopicolinate | Br, NH₂ | 0.90 |

| Methyl 5-bromo-4-methylpicolinate | Br, CH₃ | 0.92 |

| This compound | OCH(CH₃)₂ | N/A |

*Similarity scores (0.90–0.97) are derived from structural alignment algorithms, reflecting shared core features such as the picolinate ester and substituent positioning .

Substituent-Driven Property Differences

Electronic Effects

- Isopropoxy Group: The bulky –OCH(CH₃)₂ group may sterically hinder reactions at the 5-position but enhance solubility in nonpolar solvents due to increased lipophilicity.

Physical Properties

- Molecular Weight : Brominated analogs (e.g., Methyl 5-bromo-3-methylpicolinate, MW ≈ 260 g/mol) are heavier than this compound (estimated MW ≈ 209 g/mol).

- Boiling/Melting Points : Bromine’s polarizability likely raises melting points in brominated derivatives compared to the isopropoxy variant.

Research Implications and Limitations

Key Findings

Limitations in Current Data

- No direct studies on this compound were found in the provided evidence; comparisons rely on extrapolation from brominated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-isopropoxypicolinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 5-isopropoxypicolinic acid using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions to minimize hydrolysis. Characterization via ¹H/¹³C NMR and HPLC purity analysis is essential . For reproducibility, document solvent ratios, catalyst loading, and reaction time in triplicate experiments .

Q. How is this compound characterized for structural integrity and purity in medicinal chemistry workflows?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm ester functionality (δ ~3.9 ppm for methoxy protons) and aromatic substitution patterns.

- HPLC-MS : Quantify purity (>98%) and detect residual solvents.

- Elemental Analysis : Validate empirical formula (C₁₀H₁₂NO₃).

Cross-reference with literature data for known analogs to resolve ambiguities .

Q. What solvent systems are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions. For kinetic studies, use controlled humidity environments to avoid hydrolysis. Solvent polarity indices and dielectric constants should align with reaction mechanisms (e.g., Brønsted vs. Lewis acid catalysis) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions at the pyridine ring. Compare Fukui indices for C-2 vs. C-4 positions to predict electrophilic attack sites. Validate predictions experimentally via Suzuki-Miyaura coupling with substituted boronic acids .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Apply PICOT framework to isolate variables:

- Population : Target enzyme/receptor (e.g., kinase inhibition assays).

- Intervention : Derivative modifications (e.g., substituent effects).

- Comparison : Positive/negative controls (e.g., IC₅₀ values).

- Outcome : Dose-response curves.

- Time : Incubation periods.

Use meta-analysis to reconcile discrepancies across studies .

Q. How do steric and electronic effects of the isopropoxy group influence the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring. Compare degradation kinetics to analogs (e.g., methoxy vs. ethoxy substituents). Use Hammett plots to correlate electronic parameters (σ) with hydrolysis rates .

Experimental Design and Data Analysis

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound analogs?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals (95%) and effect sizes to assess clinical relevance .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound-based inhibitors?

- Methodological Answer : Use a combinatorial library approach with systematic variation of substituents at the pyridine and ester moieties. Prioritize compounds using ligand efficiency metrics (e.g., LE, LLE). Validate SAR trends via X-ray crystallography or molecular docking .

Tables for Reference

Table 1 : Key Characterization Parameters for this compound

| Technique | Critical Parameters | Reference Standards |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.5 (d, C-6), δ 7.2 (d, C-3) | USP <761> |

| HPLC Purity | Rt = 12.3 min (C18 column, 70:30 MeCN:H₂O) | Pharmacopeial guidelines |

Table 2 : Common Pitfalls in Reactivity Studies

| Issue | Mitigation Strategy | Evidence Source |

|---|---|---|

| Hydrolysis | Use anhydrous solvents, inert atmosphere | |

| Regioselectivity | Pre-screen via DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.